molecular formula C19H23N5O2 B3016735 1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877616-21-2

1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B3016735
CAS No.: 877616-21-2
M. Wt: 353.426
InChI Key: HUFXOSPZPQQMPD-UHFFFAOYSA-N
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Description

1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound 1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, due to its complex structure, plays a significant role in the field of heterocyclic chemistry. Research by Šimo et al. (2000) on the synthesis of 2‐Triazolylpyrimido[1,2,3‐cd]purine‐8,10‐diones through 1,3‐dipolar cycloadditions, provides insights into the synthetic pathways that could potentially be applied to or inspired by the synthesis of this compound. Such methodologies are crucial for the development of novel compounds with potential applications in medicinal chemistry and materials science Šimo, Rybár, & Alföldi, 2000.

Potential Biological Activity

The structure of this compound suggests potential biological activity, given its resemblance to purine derivatives which are often explored for their pharmacological properties. For instance, the study of new [c,d]-fused purinediones and their synthesis from pyrimidine precursors as reported by Šimo et al. (1995), highlights the continuous interest in purine analogs for drug discovery. These compounds, due to their structural affinity with natural purine bases, could exhibit a range of biological activities, from enzyme inhibition to receptor modulation Šimo, Rybár, & Alföldi, 1995.

Implications in Drug Design

The complex structure of this compound may offer unique opportunities in the realm of drug design, particularly as a scaffold for developing new therapeutic agents. Research into similar purine derivatives, such as the work by Kaminski et al. (1989) on substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones showing antiinflammatory activity, exemplifies how modifications of the purine core can lead to compounds with significant pharmacological properties Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989.

Properties

IUPAC Name

1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-13-11-23(10-9-14-7-5-4-6-8-14)18-20-16-15(24(18)12-13)17(25)22(3)19(26)21(16)2/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFXOSPZPQQMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331772
Record name 1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877616-21-2
Record name 1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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